molecular formula C14H20N4O2 B2370314 N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide CAS No. 1355890-05-9

N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide

Katalognummer B2370314
CAS-Nummer: 1355890-05-9
Molekulargewicht: 276.34
InChI-Schlüssel: URPWUFYQVOMMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent activator of soluble guanylate cyclase, an enzyme that plays a critical role in regulating various physiological processes in the body.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide has been used in various scientific research applications, including cardiovascular, pulmonary, and renal diseases. It has been shown to have vasodilatory effects, which can be beneficial in the treatment of pulmonary hypertension and heart failure. Additionally, it has been studied for its potential use in the treatment of acute kidney injury and chronic kidney disease.

Wirkmechanismus

N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide activates soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects
The activation of sGC by N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide results in an increase in cGMP levels, which leads to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle in the lungs and kidneys. These effects can be beneficial in the treatment of various cardiovascular, pulmonary, and renal diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide in lab experiments is its potent and selective activation of sGC. Additionally, it has been shown to have a long half-life, which allows for sustained activation of sGC. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide in scientific research. One area of interest is its potential use in the treatment of acute respiratory distress syndrome (ARDS), a severe lung condition that can be caused by a variety of factors, including viral infections and sepsis. Additionally, it has been studied for its potential use in the treatment of sickle cell disease, a genetic disorder that affects the production of hemoglobin in red blood cells. Finally, further studies are needed to determine the long-term safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide in various disease states.

Synthesemethoden

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide involves the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a coupling agent such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with 2-hydroxyacetamide to yield the final product.

Eigenschaften

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5,6-dimethylpyridazin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9(2)14(5,8-15)16-12(19)7-20-13-6-10(3)11(4)17-18-13/h6,9H,7H2,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPWUFYQVOMMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)OCC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.